3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid
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Overview
Description
3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of indoles using trifluoromethylating agents such as CF3SO2Na . The reaction is usually carried out under oxidative conditions with the presence of a suitable oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to receptors, leading to various biological effects. The indole ring structure allows it to interact with multiple receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid
- N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride
Uniqueness
3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid is unique due to the presence of both the trifluoromethyl group and the indole ring. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10F3NO2 |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-[5-(trifluoromethyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)8-2-3-10-9(5-8)7(6-16-10)1-4-11(17)18/h2-3,5-6,16H,1,4H2,(H,17,18) |
InChI Key |
CJMMALJIGSARLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CCC(=O)O |
Origin of Product |
United States |
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